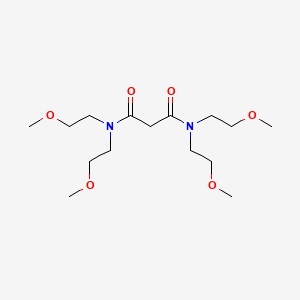

N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide

Description

N,N,N',N'-Tetrakis(2-methoxyethyl)propanediamide is a tetraalkylated diamide derivative characterized by a central propanediamide backbone substituted with four 2-methoxyethyl groups.

Properties

IUPAC Name |

N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O6/c1-20-9-5-16(6-10-21-2)14(18)13-15(19)17(7-11-22-3)8-12-23-4/h5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXIXDSWFRGEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CC(=O)N(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide typically involves the reaction of propanediamide with methoxyethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide Applications

N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide is a chemical compound with diverse applications spanning across chemistry, biology, medicine, and industry due to its unique structural properties. The presence of methoxyethyl groups enhances its solubility and reactivity, making it a versatile component in various processes.

Chemistry

In chemistry, N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide serves as a building block for synthesizing complex molecules. It can form stable complexes with metal ions, making it useful in catalysis and metal extraction processes.

Biology

The compound is valuable in biological research, particularly for studying enzyme inhibition and protein interactions. Its structural similarity to natural substrates allows it to be used to investigate biological pathways.

Medicine

N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide is being explored for its potential therapeutic properties in the medical field. It can be used in drug design and development, especially for creating new pharmaceuticals targeting specific diseases.

Industry

Industrially, N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide is used as a surfactant, plasticizer, and viscosity modifier. It can also improve material properties in the production of urethane foams and epoxy resins.

Chemical Reactions

N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

Common reagents and conditions:

- Oxidation: Common oxidizing agents include hydrogen peroxide () and potassium permanganate ().

- Reduction: Reducing agents such as lithium aluminum hydride () and sodium borohydride () are used.

- Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major products formed:

- Oxidation: Formation of carboxylic acids or ketones.

- Reduction: Production of amines or alcohols.

- Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide exerts its effects depends on its specific application. In catalysis, it may act as a ligand, forming complexes with metal ions and facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

Catalysis: Metal ion complexes.

Biology: Enzymes and receptors.

Medicine: Potential drug targets.

Comparison with Similar Compounds

Substituent Effects on Solubility and Coordination

The presence of methoxyethyl groups distinguishes this compound from similar diamides. Key analogs include:

Key Observations :

- Methoxyethyl vs. Hydroxyethyl : Methoxy groups enhance organic solubility compared to hydroxylated analogs (e.g., ), which exhibit higher hydrophilicity and hydrogen-bonding capacity.

- Alkyl Chain Length: Longer alkyl chains (e.g., tetrabutyl in TBGA) increase lipophilicity, favoring non-polar solvent compatibility, whereas shorter chains (e.g., methoxyethyl) balance polarity and solubility .

Thermal and Electrochemical Properties

While direct data on N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide are absent, acridone derivatives with methoxy-substituted aryl groups (e.g., spiro-OMeTAD) exhibit HOMO energy levels (~-5.1 eV) suitable for hole transport in OLEDs .

Coordination Chemistry and Metal Binding

- Silver and Copper Complexes : N,N'-Bis(2-methoxyethyl)malonamide forms stable Cu(II) nitrate complexes , indicating that the target compound’s methoxyethyl groups could facilitate metal coordination via ether oxygen lone pairs.

- Comparison with Phosphine Ligands: Tetrakis(diphenylphosphinomethyl) ligands (e.g., dppbpda in ) show strong Ag(I) coordination, whereas diamides may exhibit weaker but more tunable binding, dependent on substituent electronics .

Application-Specific Comparisons

Solvent Extraction

- TBGA and DMDBTDMA : These malonamides with branched alkyl chains are used in nuclear fuel reprocessing for selective actinide extraction. The methoxyethyl variant may offer improved selectivity for transition metals due to moderate polarity .

- Hydroxypropyl Derivatives : Neurol TE’s hydroxyl groups enable chelation of divalent cations (e.g., Ca²⁺), whereas methoxyethyl groups might prioritize softer metals (e.g., Ag⁺, Cu²⁺) .

Polymer and Material Science

- Neurol TE : Serves as a crosslinker in polyurethanes and hydrogels. The target compound’s methoxy groups could reduce water absorption in polymers compared to hydroxylated analogs .

- Acridone Derivatives : Methoxy-substituted hole transporters (e.g., spiro-OMeTAD) highlight the role of methoxy groups in enhancing thermal stability (decomposition >300°C) and charge mobility, suggesting analogous benefits for the propanediamide derivative in conductive materials .

Biological Activity

N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide is a compound with significant biological activity, primarily due to its unique structure and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including biochemistry and medicine.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 334.41 g/mol. Its structure consists of four 2-methoxyethyl groups attached to a propanediamide backbone, which enhances its solubility in organic solvents and reactivity in biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.41 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide is attributed to its ability to interact with various biological molecules. It can form complexes with metal ions, influencing biochemical pathways and enzyme activities. The amide groups in the compound facilitate hydrogen bonding, which is crucial for its interaction with proteins and nucleic acids.

Molecular Targets

- Enzymes : The compound may inhibit specific enzymes, acting as a competitive inhibitor by mimicking natural substrates.

- Receptors : It can interact with cellular receptors, potentially modulating signal transduction pathways.

Enzyme Inhibition Studies

Recent studies have indicated that N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide can be utilized in enzyme inhibition research. Its structural similarity to natural substrates makes it an excellent candidate for studying enzyme kinetics and mechanisms. For instance, preliminary research suggests it may effectively bind to certain enzymes, impacting their catalytic activity.

Interaction with Proteins

The compound's ability to form stable complexes with proteins has been explored in various biochemical assays. These interactions are vital for understanding its role in cellular processes and could lead to the development of novel therapeutic agents targeting specific diseases.

Case Studies

Future Directions

Further research is essential to fully elucidate the biological activity of N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with enzymes and receptors.

- In Vivo Studies : Evaluating its efficacy and safety in biological systems.

- Development of Derivatives : Synthesizing analogs with enhanced biological activity or selectivity for specific targets.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide, and what factors optimize reaction efficiency?

- Methodological Answer : The synthesis typically involves alkylation of propanediamide with 2-methoxyethyl halides. Key steps include:

- Alkylation : Reacting propanediamide with 2-methoxyethyl bromide or chloride in a polar solvent (e.g., ethanol or DMF) using a strong base (e.g., sodium hydride or Na/EtOH) to deprotonate the amide .

- Purification : Recrystallization from ethanol or column chromatography to isolate the product.

- Critical Parameters :

- Stoichiometry : Excess alkylating agent (≥4 equivalents) ensures complete substitution.

- Temperature : Controlled heating (60–80°C) improves reaction kinetics.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying .

Table 1 : Hypothetical Reaction Conditions Based on Analogous Syntheses

| Reagent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Methoxyethyl Br | DMF | NaH | 80 | 65–75 |

| 2-Methoxyethyl Cl | EtOH | Na/EtOH | 60 | 55–65 |

Q. Which spectroscopic and analytical techniques are pivotal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.3–3.6 ppm (methoxy -OCH₃) and δ 3.4–3.7 ppm (N-CH₂-CH₂-O) confirm substitution .

- ¹³C NMR : Signals near δ 58–60 ppm (OCH₃) and δ 70–72 ppm (CH₂-O) validate the structure.

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ~433 for C₁₇H₃₆N₂O₆).

- IR Spectroscopy : Strong bands at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-O-C) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility or dust formation.

- Storage : Inert atmosphere (argon) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers experimentally probe the metal-chelating properties of this compound, and what analytical methods validate these interactions?

- Methodological Answer :

- Titration Studies : Use isothermal titration calorimetry (ITC) or UV-Vis spectroscopy to measure binding constants (Kd) with transition metals (e.g., Zn²⁺, Cu²⁺). Compare to TPEN, a known chelator with Ca²⁺ affinity (Kd ~100 μM) .

- X-ray Crystallography : Co-crystallize the compound with metals to resolve coordination geometry (e.g., octahedral vs. tetrahedral) .

- Competitive Assays : Displace fluorescent probes (e.g., Fura-2) in buffer solutions to quantify metal affinity .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets (e.g., enzymes or membranes)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation behavior in lipid bilayers using GROMACS or AMBER. Parameterize force fields using the InChIKey (e.g., HOJQUBUTJHKLKW-UHFFFAOYSA-N for analogs) .

- Docking Studies : Use AutoDock Vina to predict binding poses with metalloenzymes (e.g., carbonic anhydrase).

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with chelation efficiency .

Q. How do structural modifications (e.g., methoxyethyl vs. hydroxypropyl groups) influence solubility and reactivity in polymer or coordination chemistry?

- Methodological Answer :

- Solubility : Methoxyethyl groups enhance hydrophilicity compared to alkyl chains (logP reduction by ~1.5 units). Test via shake-flask method in water/octanol .

- Polymer Applications : Use as a crosslinker in polyamides; compare to N,N,N',N'-tetramethyl-1,6-hexanediamine (). Reactivity assessed via gelation time and FTIR monitoring of amide crosslinks.

- Coordination Chemistry : Methoxy groups act as weak donors, altering metal complex stability. Compare stability constants (logK) with EDTA analogs .

Data Contradictions and Limitations

- Synthetic Yields : reports 55–75% yields for analogous alkylations, but solvent purity and moisture levels may cause variability.

- Metal Affinity : TPEN () shows Ca²⁺ Kd ~100 μM, but methoxyethyl groups in the target compound may reduce affinity due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.